molecular formula C11H15FO B3057265 2-Fluoro-4-pentylphenol CAS No. 78322-87-9

2-Fluoro-4-pentylphenol

Cat. No.: B3057265
CAS No.: 78322-87-9
M. Wt: 182.23 g/mol
InChI Key: KSUDMDCPWIYYNA-UHFFFAOYSA-N
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Description

2-Fluoro-4-pentylphenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound’s molecular formula is C11H15FO, and it features a fluorine atom and a pentyl group attached to the benzene ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-pentylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 4-pentylphenol with a fluorinating agent such as SelectFluor. The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of a hydrogen atom on the aromatic ring with a fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-pentylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-4-pentylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-pentylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-Fluoro-4-pentylphenol is unique due to the presence of both a fluorine atom and a pentyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other phenols. The fluorine atom enhances the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-pentylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDMDCPWIYYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568138
Record name 2-Fluoro-4-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78322-87-9
Record name 2-Fluoro-4-pentylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78322-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-fluoro-4-pentyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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